molecular formula C12H19N3O2 B13338740 Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate

Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate

Cat. No.: B13338740
M. Wt: 237.30 g/mol
InChI Key: DTZJDZVCPDVYDP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazinocarboxylate. This intermediate then undergoes cyclization with cyclohexanone to yield the desired pyrazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

ethyl 3-amino-1-cyclohexylpyrazole-4-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H2,13,14)

InChI Key

DTZJDZVCPDVYDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2CCCCC2

Origin of Product

United States

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